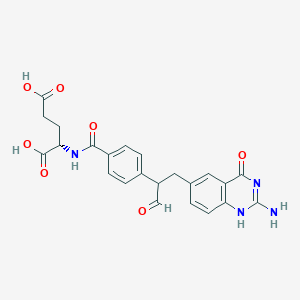

10-Formyl-5,8-10-trideazafolic acid

Description

Essential Role of Folates in One-Carbon Metabolism

Folates, a class of B vitamins, are crucial for a wide range of metabolic processes collectively known as one-carbon metabolism. oregonstate.educationnih.gov These reactions involve the transfer of single-carbon units, such as methyl, methylene, and formyl groups. oregonstate.educationcreative-proteomics.com The active form of folate, tetrahydrofolate (THF), and its derivatives act as coenzymes, accepting and donating these one-carbon units. nih.govnih.govresearchgate.net This fundamental process is essential for the biosynthesis of several vital molecules, including nucleotides (the building blocks of DNA and RNA), and certain amino acids like serine and methionine. creative-proteomics.comresearchgate.net

Folate-mediated one-carbon metabolism is compartmentalized within the cell, occurring in the cytoplasm, mitochondria, and nucleus. nih.gov The disruption of these pathways is linked to various health issues, underscoring their importance in maintaining cellular function. creative-proteomics.comnih.gov

De Novo Purine (B94841) Biosynthesis as a Fundamental Biological Process and Chemotherapeutic Research Target

The de novo synthesis of purines is a fundamental and highly conserved metabolic pathway that builds purine nucleotides from simpler precursor molecules. This process is vital for cell growth and proliferation, as it provides the necessary components for DNA and RNA synthesis. Two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, utilize folate coenzymes, specifically 10-formyltetrahydrofolate (10-formyl-THF), as the one-carbon donor. wikipedia.orgnih.gov

Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, the de novo purine biosynthesis pathway has become a significant target for chemotherapeutic research. nih.govnih.govbiorxiv.orgnorthwestern.edubiorxiv.org By inhibiting the enzymes involved in this pathway, the synthesis of purines can be blocked, leading to the suppression of cell growth and division. This makes the pathway a prime area of investigation for the development of new anticancer agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143436-91-3 |

|---|---|

Molecular Formula |

C23H22N4O7 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[1-(2-amino-4-oxo-3H-quinazolin-6-yl)-3-oxopropan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H22N4O7/c24-23-26-17-6-1-12(10-16(17)21(32)27-23)9-15(11-28)13-2-4-14(5-3-13)20(31)25-18(22(33)34)7-8-19(29)30/h1-6,10-11,15,18H,7-9H2,(H,25,31)(H,29,30)(H,33,34)(H3,24,26,27,32)/t15?,18-/m0/s1 |

InChI Key |

QUTYGDYGQXUSRV-PKHIMPSTSA-N |

SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1C(CC2=CC3=C(C=C2)NC(=NC3=O)N)C=O)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

10-formyl-5,8-10-trideazafolic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 10 Formyl 5,8,10 Trideazafolic Acid

Convergent Synthetic Pathways

The preparation of 10-Formyl-5,8,10-trideazafolic acid is achieved through a convergent synthesis. nih.gov This strategic approach involves the independent synthesis of two major molecular fragments, which are then joined together in a key step to form the central structure of the target compound. nih.govresearchgate.net This method is often more efficient and allows for greater flexibility in creating analogues compared to a linear synthesis where the molecule is built step-by-step from one end.

A pivotal step in the convergent synthesis is the construction of the core heterocycle through the alkylation of a hydrazone. nih.gov Specifically, the synthesis utilizes the alkylation of hydrazone 5 with a benzylic bromide 6. nih.gov This reaction forms the central heterocyclic structure, which is a key intermediate on the path to the final compound. nih.gov

Table 1: Key Intermediates in the Convergent Synthesis

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| Hydrazone 5 | A key fragment containing the quinazoline (B50416) portion of the molecule. | One of the two primary components in the convergent coupling reaction. nih.gov |

| Benzylic bromide 6 | The second fragment containing the glutamate (B1630785) tail precursor. | Reacts with the hydrazone to form the core structure. nih.gov |

| Core Heterocycle 7 | The resulting structure after the key alkylation step. | A crucial intermediate that undergoes further steps to become the final product. nih.gov |

The development of the convergent pathway, particularly the hydrazone alkylation strategy, represents a significant methodological advancement for constructing the 5,8,10-trideazafolate core. nih.gov This approach provides an effective and targeted means of assembling the complex architecture of these folate analogues. nih.govacs.org Controlling the regiochemistry during such syntheses is a key challenge, and various methodologies are often developed to ensure the correct isomers are formed. rsc.org

Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to investigate the intricate mechanisms of biosynthetic pathways and enzyme-inhibitor interactions. nih.govnih.gov By replacing an atom in a molecule with one of its heavier, stable isotopes, researchers can track the molecule's fate and interactions in a biological system. nih.gov

For folate analogues like 10-Formyl-5,8,10-trideazafolic acid, Carbon-13 (¹³C) labeling is particularly useful. A common strategy involves introducing the isotope into the formyl group. nih.gov This can be accomplished by using a ¹³C-labeled formate (B1220265) as a precursor during the synthesis. nih.gov This targeted placement of the ¹³C atom creates a specific probe within the molecule without altering its chemical properties.

The primary utility of ¹³C-labeling lies in its application for spectroscopic analysis, especially Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹³C nucleus has a distinct magnetic moment that can be detected by NMR, allowing researchers to "see" the labeled part of the molecule. This enables the detailed tracing of the labeled carbon during enzymatic reactions, providing deep insights into the enzyme's mechanism. nih.gov It helps to confirm the biosynthetic origins of metabolites and to delineate the specific metabolic pathways involved. nih.gov In the context of 10-Formyl-5,8,10-trideazafolic acid, this technique is invaluable for understanding how it interacts with and inhibits target enzymes like GAR transformylase. nih.gov

Preparation of Functionalized Analogues for Research Purposes

Beyond the parent compound, researchers synthesize functionalized analogues of 5,8,10-trideazafolate to explore structure-activity relationships and to develop more potent or selective enzyme inhibitors. scispace.comnih.gov These analogues are designed to probe interactions with the active sites of target enzymes, such as GAR transformylase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. scispace.comnih.gov By systematically modifying parts of the molecule, scientists can identify which functional groups are essential for binding and inhibition. nih.gov This research is crucial for designing new therapeutic agents that can, for example, interfere with cell division in cancer cells by blocking key enzymes in folate metabolism. nih.govnih.gov

Table 2: Compound Names

| Compound Name |

|---|

| 10-Formyl-5,8,10-trideazafolic acid |

| (10R)-10-formyl-5,8,10-trideazafolic acid |

| 5,10-dideaza-5,6,7,8-tetrahydrofolic acid |

| 10-formyltetrahydrofolate |

| 5-formyltetrahydrofolate |

| 5,10-methenyltetrahydrofolate |

| Aminoimidazole-4-carboxamide ribonucleotide (AICAR) |

| Benzylic bromide |

| Carbon-13 (¹³C) |

| Folate |

| Formate |

| Glutamate |

| Glycinamide (B1583983) ribonucleotide (GAR) |

| Hydrazone |

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

A common synthetic approach for these analogues is a convergent synthesis. This strategy involves the preparation of key fragments of the molecule separately, which are then combined in later stages. For instance, the synthesis of 10-formyl-TDAF itself was achieved through a convergent method that involved the alkylation of a hydrazone intermediate with a benzylic bromide to construct the core heterocyclic system. nih.gov Similarly, the synthesis of N10-formyl-5,8-dideazafolic acid, a closely related compound, utilized the coupling of two main fragments: a 2-amino-4-hydroxyquinazoline-6-carbaldehyde and an ethyl-4-amino benzoate (B1203000) derivative, joined via reductive amination. researchgate.net

Derivatization strategies often involve palladium-catalyzed carbon-carbon coupling reactions to modify the core structure or introduce different aromatic systems. nih.gov Modifications to the glutamate portion, such as replacing it with other amino acids like aspartic acid or phenylalanine, have also been explored to understand the role of this side chain in enzyme binding and cellular uptake. nih.gov

The primary goal of these synthetic modifications is to develop more potent and selective inhibitors. For example, 10-formyl-TDAF was specifically designed as a potential inhibitor of GARFT. nih.gov Evaluation of the synthesized derivatives involves testing their ability to inhibit target enzymes and their cytotoxic effects on cancer cell lines.

Research Findings on Enzyme Inhibition

SAR studies have revealed critical insights into the inhibitory activity of these compounds. The parent compound, 10-formyl-TDAF, demonstrated potent and selective inhibition of GARFT with a Ki value of 0.26 µM, while showing significantly weaker inhibition of another folate-dependent enzyme, aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase), with a Ki of 7.6 µM. nih.gov The replacement of the formyl group at the N10 position with an acetyl group, as in 10-acetyl-5,8-dideazafolic acid, also resulted in a potent competitive inhibitor of GARFT, with a Ki of 1.3 µM. nih.gov Acyclic analogues have also been developed, such as 10-formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF), which showed inhibitory activity against both E. coli GARFT (Ki = 6 µM) and human AICAR Tfase (Ki = 1 µM). nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF) | GARFT | 0.26 µM nih.gov |

| 10-Formyl-5,8,10-trideazafolic acid (10-formyl-TDAF) | AICAR Tfase | 7.6 µM nih.gov |

| 10-Acetyl-5,8-dideazafolic acid | GARFT | 1.3 µM nih.gov |

| 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF) | E. coli GARFT | 6 µM nih.gov |

| 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF) | Human AICAR Tfase | 1 µM nih.gov |

Research Findings on Cytotoxicity

The inhibitory action of these compounds at the enzymatic level often translates to cytotoxic activity against cancer cells. Acyclic analogues of 5,10-dideazatetrahydrofolic acid (DDATHF), which share structural similarities, have been evaluated against CCRF-CEM human lymphoblastic leukemia cells, showing a wide range of potencies with IC50 values from 0.042 µM to over 48 µM. nih.gov The acyclic derivative 10-formyl-DDACTHF also exhibited potent cytotoxic activity against the same cell line, with an IC50 of 60 nM (0.06 µM). nih.gov These findings underscore the potential of these compounds as anticancer agents, driven by their ability to disrupt the de novo purine (B94841) biosynthesis pathway through enzyme inhibition. nih.gov

| Compound | Cell Line | Cytotoxicity (IC50) |

| Acyclic analogues of DDATHF | CCRF-CEM | 0.042 µM to >48 µM nih.gov |

| 10-Formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid (10-formyl-DDACTHF) | CCRF-CEM | 60 nM (0.06 µM) nih.gov |

Molecular Mechanism of Action of 10 Formyl 5,8,10 Trideazafolic Acid

Primary Enzymatic Target: Glycinamide (B1583983) Ribonucleotide Transformylase (GAR Tfase) Inhibition

10-Formyl-5,8,10-trideazafolic acid is a folate analog antimetabolite that specifically targets glycinamide ribonucleotide formyltransferase (GARFT or GAR Tfase). medchemexpress.comcancer.govnih.gov This enzyme is pivotal in the early stages of purine (B94841) synthesis, making it a critical choke point for the production of purine nucleotides. nih.govnih.gov The inhibition of GAR Tfase by this compound is a central element of its activity. nih.gov

The de novo purine biosynthesis pathway is a fundamental metabolic process that assembles purine nucleotides from simpler precursor molecules. GAR Tfase catalyzes the first of two formyl transfer reactions within this pathway. nih.govnih.gov Specifically, the enzyme facilitates the transfer of a formyl group from the cofactor 10-formyltetrahydrofolic acid (10-formyl-THF) to the primary amine of its substrate, β-glycinamide ribonucleotide (β-GAR). nih.govnih.gov This reaction converts GAR into N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR). wikipedia.org This step is crucial as it incorporates the C-8 carbon atom into the developing purine ring structure. nih.gov By inhibiting GAR Tfase, 10-Formyl-5,8,10-trideazafolic acid directly blocks this essential conversion. cancer.govnih.gov

Table 1: GAR Tfase Catalyzed Reaction

| Substrate | Cofactor | Enzyme | Product | Pathway Step |

| β-glycinamide ribonucleotide (β-GAR) | 10-formyltetrahydrofolic acid (10-formyl-THF) | Glycinamide Ribonucleotide Transformylase (GAR Tfase) | N²-formyl-N¹-(5-phospho-D-ribosyl)glycinamide (fGAR) | First formyl transfer in de novo purine synthesis |

The inhibition of GAR Tfase by 10-Formyl-5,8,10-trideazafolic acid results in a rapid and significant depletion of the intracellular pool of purine ribonucleotides. medchemexpress.com Purines, specifically adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are essential building blocks for the synthesis of DNA and RNA. youtube.com Without an adequate supply of these precursors, DNA replication and RNA transcription are halted. cancer.gov This disruption of nucleic acid synthesis leads to an arrest of the cell cycle, typically in the S phase, and can ultimately trigger apoptosis, or programmed cell death. medchemexpress.comcancer.govselleckchem.com The selective toxicity of this compound is partly attributed to the fact that many tumor cells are highly reliant on the de novo pathway for purine synthesis, whereas normal cells can often utilize salvage pathways to recycle purines. nih.gov

Proposed Binding and Inhibitory Mechanisms at the Active Site

The potent inhibition of GAR Tfase by 10-Formyl-5,8,10-trideazafolic acid is a result of its specific interactions within the enzyme's active site. Research has moved from initial hypotheses to a well-elucidated model of its binding mechanism.

Early investigations into the mechanism of similar inhibitors considered the possibility of covalent adduct formation within the active site. One such hypothesis involved the formation of an imine bond between the inhibitor and either the enzyme's active site residues or the substrate. This type of covalent modification would result in irreversible inhibition. However, further structural and mechanistic studies have provided a more detailed and different understanding of the binding mode for 10-Formyl-5,8,10-trideazafolic acid and related compounds.

The currently accepted mechanism of inhibition does not involve a stable covalent bond. Instead, it is understood that the aldehyde group at the 10-position of the inhibitor becomes hydrated within the enzyme's active site to form a geminal diol (gem-diol). nih.gov This hydrated form of the inhibitor acts as a mimic of the tetrahedral intermediate that is formed during the normal enzymatic reaction of formyl transfer. nih.gov The gem-diol structure fits snugly into the active site, creating strong, stabilizing interactions with key catalytic residues. nih.gov This tight, non-covalent binding effectively sequesters the enzyme, preventing it from carrying out its catalytic function.

The aldehyde moiety at the 10-position is crucial for the high inhibitory potency of 10-Formyl-5,8,10-trideazafolic acid. Unlike the natural cofactor, 10-formyl-THF, where the formyl group is readily transferred to the substrate, the aldehyde group on the inhibitor is non-transferable. nih.gov Its primary role is to facilitate the formation of the stable gem-diol, which mimics the transition state of the reaction. nih.gov This mimicry leads to a much tighter binding affinity for the inhibitor compared to the natural substrate or cofactor, which must associate and dissociate relatively quickly for catalysis to occur. The stability of the enzyme-inhibitor complex, stabilized by the gem-diol, is the key to its potent inhibition. nih.gov

Table 2: Inhibitory Profile of 10-Formyl-5,8,10-trideazafolic Acid and Related Compounds

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 10-Formyl-5,8,10-trideazafolic acid | purN GAR Tfase | 0.26 µM | nih.gov |

| 10-Formyl-5,8,10-trideazafolic acid | AICAR Tfase | 7.6 µM | nih.gov |

| 10-CF₃CO-DDACTHF | Recombinant Human GAR Tfase | 15 nM | nih.govdrugbank.com |

| Lometrexol (DDATHF) | GARFT | 6.5 nM (for LY309887, a derivative) | nih.gov |

| Compound 12 (tetrazole derivative) | Recombinant Human GAR Tfase | 130 nM | nih.govdrugbank.com |

Enzymatic Inhibition Profile and Kinetic Characterization

Quantitative Inhibition of Glycinamide (B1583983) Ribonucleotide Transformylase (GAR Tfase)

10-formyl-TDAF demonstrates a notable inhibitory capacity against GAR Tfase, an essential enzyme in the purine (B94841) biosynthesis pathway.

Determination of Inhibition Constants (Ki) and Kinetic Parameters

Kinetic analyses have been instrumental in quantifying the inhibitory potency of 10-formyl-TDAF. Studies have reported a potent inhibition of GAR Tfase by this compound, with a determined inhibition constant (Ki) of 0.26 ± 0.05 μM. nih.gov This value underscores the high affinity of 10-formyl-TDAF for the enzyme. Further investigations into related compounds have revealed that while some analogs exhibit inhibitory activity, 10-formyl-TDAF remains a particularly potent inhibitor of GAR Tfase. nih.gov

| Compound | Enzyme | Ki (μM) |

| 10-formyl-5,8-10-trideazafolic acid | purN GAR Tfase | 0.26 ± 0.05 |

Table 1: Inhibition Constant of 10-formyl-TDAF against GAR Tfase

Comparative Potency with Natural Cofactors and Other Inhibitors of GAR Tfase

When compared to natural cofactors and other inhibitors, the potency of 10-formyl-TDAF against GAR Tfase is significant. While direct comparative Ki values with natural cofactors are not extensively detailed in the provided context, the low micromolar and even nanomolar inhibition constants of related analogs against human GAR Tfase suggest a high degree of potency that is competitive with natural substrates. nih.gov For instance, a related compound, 10-formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid, showed a Ki of 14 nM against recombinant human GAR Tfase, highlighting the potential for this class of inhibitors to be exceptionally potent. nih.gov

Selectivity against Other Folate-Dependent Enzymes

A critical aspect of an inhibitor's profile is its selectivity. 10-formyl-TDAF has been evaluated for its inhibitory effects on other key folate-dependent enzymes to determine its specificity.

Differential Inhibition of Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICAR Tfase)

In contrast to its potent inhibition of GAR Tfase, 10-formyl-TDAF exhibits more moderate inhibition against aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase). nih.gov The reported Ki value for the inhibition of avian AICAR Tfase by 10-formyl-TDAF is 7.6 ± 1.5 μM. nih.gov This represents a significant difference in inhibitory potency compared to its effect on GAR Tfase, indicating a degree of selectivity for GAR Tfase over AICAR Tfase.

| Compound | Enzyme | Ki (μM) |

| This compound | purN GAR Tfase | 0.26 ± 0.05 |

| This compound | avian AICAR Tfase | 7.6 ± 1.5 |

Table 2: Comparative Inhibition Constants of 10-formyl-TDAF against GAR Tfase and AICAR Tfase

Specificity Profile Compared to Dihydrofolate Reductase (DHFR) Inhibitors

The specificity of 10-formyl-TDAF is further highlighted when considering its profile in the broader context of antifolate drugs, many of which target dihydrofolate reductase (DHFR). While direct inhibitory data for 10-formyl-TDAF against DHFR is not provided in the search results, the focus of the research on its activity against GAR Tfase and AICAR Tfase suggests a distinct mechanism of action compared to classical DHFR inhibitors like methotrexate. nih.govnih.gov The development of potent dual inhibitors of thymidylate synthase (TS) and DHFR from different chemical scaffolds underscores the importance of enzyme-specific targeting in drug design. nih.gov

Mechanistic Insights from Kinetic Analyses of Enzyme-Inhibitor Interactions

Kinetic analyses provide valuable insights into the mechanism of enzyme inhibition by 10-formyl-TDAF. The potent inhibition of GAR Tfase, characterized by a low Ki value, suggests a strong binding affinity of the inhibitor to the enzyme's active site. nih.gov The differential inhibition observed between GAR Tfase and AICAR Tfase points towards structural or conformational differences between the active sites of these two enzymes that are exploited by 10-formyl-TDAF for selective binding. nih.gov The design of such targeted inhibitors is a key strategy in the development of therapeutic agents that act on specific metabolic pathways. nih.gov

Structural Biology and Computational Insights into Inhibitor Enzyme Complexes

X-ray Crystallography of GAR Tfase in Complex with 10-Formyl-5,8,10-trideazafolic Acid

X-ray crystallography has been instrumental in visualizing the three-dimensional architecture of GAR Tfase bound to 10-Formyl-5,8,10-trideazafolic acid, offering static yet detailed snapshots of the molecular recognition process.

The crystal structure of Escherichia coli (E. coli) GAR Tfase in a ternary complex with the substrate β-GAR and the inhibitor 10-Formyl-5,8,10-trideazafolic acid (also known as 10-formyl-TDAF) has been determined to a resolution of 2.1 Å. nih.gov This high-resolution structure has provided unprecedented detail into the inhibitor's binding mode and its effect on the enzyme. nih.gov While a structure of the human GAR Tfase with this specific inhibitor is not detailed in the provided sources, a 1.98 Å resolution crystal structure of human GAR Tfase with a similar potent folate analogue has been solved, offering comparative insights into the human enzyme's active site. soton.ac.uk These structural studies are crucial for understanding species-specific differences in inhibitor potency. For instance, some folate analogues have been found to be significantly more potent against human GAR Tfase than the E. coli enzyme. nih.gov

Table 1: High-Resolution Crystal Structure Data

| Enzyme Source | Ligand(s) | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|---|

| Escherichia coli GAR Tfase | β-GAR and 10-Formyl-5,8,10-trideazafolic Acid | 1C3E | 2.1 | nih.govnih.gov |

Crystallographic analysis revealed that 10-Formyl-5,8,10-trideazafolic acid does not bind as a simple aldehyde. Instead, it binds as its hydrated aldehyde (gem-diol) form within the enzyme's active site. nih.gov This hydrated conformation is significant as it acts as a mimic of the tetrahedral intermediate formed during the natural formyl transfer reaction catalyzed by the enzyme. nih.gov The inhibitor occupies the folate-binding pocket, which is characterized by three regions: a pteridine-binding cleft, a formyl transfer region, and a benzoylglutamate region. wikipedia.org

The stability of the inhibitor within the active site is maintained by a network of interactions with key amino acid residues. The formyl group is positioned to form hydrogen bonds with the side chains of Asn106 and a protonated His108. ebi.ac.uk The imidazolium (B1220033) group of His108, which helps stabilize the intermediate, forms a salt bridge with Asp144, a residue identified as critical for the formyl transfer mechanism. wikipedia.orgebi.ac.uk This arrangement creates a low-dielectric environment that favors the reaction mechanism. ebi.ac.uk The binding of the inhibitor in its hydrated form explains its ten-fold greater potency compared to the corresponding alcohol derivative. nih.gov

Table 2: Key Interacting Residues in GAR Tfase Active Site

| Residue | Role in Inhibition | Reference |

|---|---|---|

| Asn106 | Hydrogen bonds with and positions the inhibitor's formyl group. | ebi.ac.uk |

| His108 | Stabilizes the tetrahedral intermediate mimic via hydrogen bonding. | ebi.ac.uk |

| Asp144 | Forms a salt bridge with His108, maintaining its protonation state; potentially activates a catalytic water molecule. | wikipedia.orgebi.ac.uk |

A significant finding from structural studies is the dynamic nature of the GAR Tfase active site. A specific region, known as the folate-binding loop (residues 141-146 in the human enzyme), is highly flexible and disordered in the unliganded, or apo, form of both E. coli and human GAR Tfase. soton.ac.uk Upon the binding of a folate analogue like 10-Formyl-5,8,10-trideazafolic acid, this loop undergoes a substantial conformational change, becoming highly ordered as it closes over the folate-binding site. soton.ac.uk This induced-fit mechanism is crucial for properly positioning the inhibitor and the catalytic residues, creating the catalytically competent conformation of the active site. soton.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy provides a powerful complementary technique to X-ray crystallography, offering insights into the solution-state structure, dynamics, and chemical state of the enzyme-inhibitor complex.

While X-ray crystallography showed the inhibitor in its hydrated form, it was crucial to confirm that this was not an artifact of the crystallization process. nih.gov NMR spectroscopy was employed to verify the state of the inhibitor in solution. Using ¹³C-labeled 10-Formyl-5,8,10-trideazafolic acid, ¹³C-¹H NMR studies were performed on the ternary complex of GAR Tfase, β-GAR, and the inhibitor. nih.gov The results from these experiments confirmed the presence of the hydrated aldehyde (gem-diol) in solution, validating the crystallographic findings and demonstrating that the enzyme's active site environment facilitates the hydration of the inhibitor's formyl group. nih.gov

The confirmation of the inhibitor's hydration within the active site provides profound insights into the dynamic nature of enzyme-inhibitor recognition. nih.gov The inhibitor is not merely a static key fitting into a rigid lock; rather, the enzyme active site actively participates in altering the chemical nature of the inhibitor to enhance binding and mimic a key catalytic state. This behavior, where the inhibitor is transformed into a more potent form upon binding, is analogous to mechanisms seen in inhibitors of other enzymes like proteases. nih.gov This understanding of the dynamic interplay between GAR Tfase and 10-Formyl-5,8,10-trideazafolic acid offers a novel and previously unrecognized foundation for designing more potent inhibitors against folate-dependent enzymes. nih.gov

Quantum Chemical and Computational Modeling Approaches

The exploration of the inhibitory mechanism of 10-formyl-5,8-10-trideazafolic acid against glycinamide (B1583983) ribonucleotide transformylase (GARFTase) has been significantly advanced by quantum chemical and computational modeling techniques. These approaches provide a molecular-level understanding of the interactions between the inhibitor and the enzyme, which is crucial for interpreting experimental findings and guiding the development of more potent and selective therapeutic agents.

Density Functional Theory (DFT) Studies for Reaction Mechanism Analysis

A pivotal study employing Density Functional Theory (DFT) has shed light on the reaction mechanism between this compound (referred to as 10f-TDAF in the study) and the substrate glycinamide ribonucleotide (GAR). nih.gov This computational investigation explored three potential reaction pathways to elucidate how the inhibitor interacts with GAR in the active site of GARFTase. nih.gov

The DFT calculations revealed that the interaction between this compound and GAR could proceed through different routes. One significant finding was the potential for the formation of a highly stable intermediate between the inhibitor and the substrate. nih.gov This stability suggests a mechanism by which the inhibitor can effectively sequester the substrate, thereby preventing its conversion into formylglycinamide ribonucleotide (fGAR) and halting the de novo purine (B94841) biosynthesis pathway. nih.govwikipedia.org

Furthermore, the study indicated an alternative pathway involving the elimination of a water molecule to form an imine bond between this compound and GAR. nih.gov The formation of such a covalent or pseudo-covalent complex would represent a potent and potentially irreversible mode of inhibition. These quantum chemical calculations provide a foundational understanding of the electronic and structural changes that occur during the inhibitory process, offering insights that are not readily accessible through experimental methods alone. nih.gov

Theoretical Validation of Experimental Observations and Proposed Mechanisms

Computational studies have played a crucial role in validating and providing a mechanistic basis for experimental observations regarding the potent inhibitory activity of this compound. Experimentally, this compound has been identified as a powerful inhibitor of GARFTase, with a reported Ki value of 0.26 ± 0.05 µM. nih.gov In contrast, its inhibitory effect on aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) is significantly more moderate, with a Ki of 7.6 ± 1.5 µM, highlighting its selectivity for GARFTase. nih.gov

The theoretical findings from the DFT study align with these experimental results by proposing a chemically plausible mechanism for the observed potent inhibition. nih.gov The calculated formation of a very stable intermediate or an imine-linked adduct between the inhibitor and the GAR substrate provides a molecular-level explanation for the low Ki value. nih.govnih.gov By elucidating these potential reaction pathways, the computational models confirm the experimental presumption that this compound is an effective inhibitor of GARFTase. nih.govnih.gov

While a direct, quantitative comparison between the calculated energy barriers of the reaction pathways and the experimentally determined Ki value is complex, the qualitative agreement is strong. The computational results that point towards the formation of a stable complex are consistent with the experimentally observed potent inhibition. This synergy between theoretical calculations and experimental data strengthens the understanding of the inhibitor's mode of action.

Implications for Rational and Computational Drug Design Methodologies

The insights gained from computational and structural studies of this compound and its analogs have significant implications for the rational and computational design of novel GARFTase inhibitors. The understanding of the inhibitor-enzyme interactions at a molecular level provides a roadmap for the development of new therapeutic agents with improved potency and selectivity. soton.ac.uk

Computational docking, for instance, has been instrumental in modeling how the natural cofactor, 10-formyltetrahydrofolic acid, and various inhibitors bind to the GARFTase active site. soton.ac.uk These models, often validated by crystal structures of the enzyme in complex with an inhibitor, reveal key binding interactions and conformational changes. For example, the binding of a folate analog can induce significant ordering of the flexible folate-binding loop (residues 141-146) in human GARFTase, a feature that can be exploited in drug design. soton.ac.uk

The knowledge of the specific amino acid residues involved in the binding and catalysis, such as Asn106, His108, and Asp144, allows for the design of inhibitors with chemical moieties that can form more favorable interactions within the active site. wikipedia.org The structure of this compound itself, with its quinazoline (B50416) ring system, serves as a valuable scaffold for the design of new analogs. Structure-activity relationship (SAR) studies on related compounds, guided by computational models, can systematically explore modifications to the inhibitor's structure to optimize its inhibitory activity and pharmacokinetic properties. nih.gov

Ultimately, the integration of quantum chemical calculations, molecular docking, and structural biology provides a powerful platform for the rational design of the next generation of GARFTase inhibitors. These computational methodologies allow for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental evaluation, thereby accelerating the drug discovery process. soton.ac.uk

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the 10-Formyl-5,8,10-trideazafolic Acid Core Structure

The core structure of 10-formyl-5,8,10-trideazafolic acid has been a fertile ground for medicinal chemists. Modifications have focused on several key areas to probe the binding pocket of GAR Tfase and enhance inhibitory activity.

The inhibitory potency of 10-formyl-5,8,10-trideazafolic acid against GAR Tfase has been shown to be sensitive to the nature of substituents on its core structure. Research has demonstrated that the 10-formyl group is a critical feature for potent inhibition. For instance, 10-formyl-5,8,10-trideazafolic acid itself is a potent inhibitor of GAR Tfase with a Ki of 0.26 µM. nih.gov The exploration of various substituents at the 10-position has been a key area of investigation. The introduction of a trifluoroacetyl group at the 10-position in an acyclic analog, for example, resulted in a highly potent inhibitor of human GAR Tfase. nih.govsoton.ac.uk

| Compound | Target Enzyme | Ki (nM) |

| 10-formyl-5,8,10-trideazafolic acid | GAR Tfase | 260 nih.gov |

| 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid | Human GAR Tfase | 15 soton.ac.uk |

This table presents the inhibitory constants (Ki) of selected compounds against GAR Tfase, illustrating the impact of substituents on potency.

A significant area of analog development has been the replacement of the N10 nitrogen atom found in natural folates with a carbon atom, leading to the dideaza and trideazafolate series of compounds. This modification enhances the chemical stability of the molecule. researchgate.net The natural cofactor, 10-formyltetrahydrofolate (10-CHO-THF), is inherently unstable, making it challenging to work with. nih.govwikipedia.org The replacement of the nitrogen at position 10 with a carbon atom in 10-formyl-5,8,10-trideazafolic acid contributes to its increased stability, facilitating its use in biological and structural studies. researchgate.net This substitution has proven to be a successful strategy in designing potent and stable inhibitors of GAR Tfase.

Development of Multi-Substrate and Transition State Analogues

To achieve even greater potency and selectivity, researchers have moved beyond simple substrate analogs to design molecules that mimic the transition state of the enzymatic reaction or combine features of multiple substrates.

The rational design of inhibitors that mimic the intermediates of the GAR Tfase-catalyzed reaction has been a fruitful approach. nih.govsoton.ac.uk GAR Tfase catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide (B1583983) ribonucleotide (GAR). researchgate.net By designing molecules that resemble the tetrahedral intermediate formed during this formyl transfer, researchers have created highly potent inhibitors. This strategy is based on the principle that enzymes bind most tightly to the transition state of the reaction they catalyze. The design of 10-(2-benzoxazolcarbonyl)-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid was based on this principle, and it was found to be a potent inhibitor of recombinant human GAR Tfase. nih.gov

Simplifying the complex folic acid structure by creating acyclic analogues has been another important strategy. nih.govnih.govacs.org These simplified structures are often easier to synthesize and can still retain significant inhibitory activity. Acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid have been synthesized and evaluated, with some showing potent inhibition of GAR Tfase. nih.gov For example, an acyclic analog of 5,10-dideazatetrahydrofolic acid was found to be only three-fold less inhibitory towards GAR Tfase than the parent compound. nih.gov These simplified molecules provide valuable insights into the minimal structural requirements for binding and inhibition.

| Compound Type | Key Feature | Impact on Activity |

| Acyclic Analogues | Simplified structure | Retained significant inhibitory activity nih.gov |

| Multi-Substrate Analogues | Mimic reaction intermediates | High potency and selectivity nih.govsoton.ac.uknih.gov |

This table summarizes the types of developed analogs and their impact on inhibitory activity.

Structure-Guided Design Principles for Enhanced Inhibitor Affinity and Selectivity

The availability of high-resolution crystal structures of GAR Tfase has revolutionized the design of its inhibitors. nih.gov These structures provide a detailed three-dimensional map of the enzyme's active site, allowing for the rational design of inhibitors with enhanced affinity and selectivity. nih.govsoton.ac.uk By observing how lead compounds bind to the enzyme, medicinal chemists can make targeted modifications to improve interactions with key amino acid residues and exploit unique features of the active site. This structure-guided approach has been instrumental in developing inhibitors with improved potency and selectivity for GAR Tfase over other folate-dependent enzymes. nih.gov The crystal structure of human GAR Tfase in complex with a folate analogue has provided a valuable template for the design of new anticancer agents. nih.gov

Preclinical Biological Investigations and Cellular Impact Mechanisms

In Vitro Cellular Effects on Proliferation and Metabolic Pathways

10-Formyl-5,8-10-trideazafolic acid and its close analogs have demonstrated potent inhibition of cell division across various cultured cancer cell lines. This cytotoxic activity is a direct consequence of its interference with essential metabolic pathways. nih.govnih.gov For example, a closely related analog showed significant cytotoxic activity against the CCRF-CEM human T-cell lymphoblastoid cell line. nih.gov Similarly, the analog 5,10-dideazatetrahydrofolic acid (DDATHF, Lometrexol) was shown to inhibit the clonogenic potential of the SW626 human ovarian carcinoma cell line in a dose- and time-dependent manner. nih.gov The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Example of In Vitro Cytotoxicity of a Related Antifolate Analog

| Cell Line | Compound | IC₅₀ |

|---|

Data sourced from a study on a closely related analog to illustrate the potent cytotoxicity of this class of compounds. nih.gov

The primary mechanism by which this compound exerts its cytotoxic effects is through the specific inhibition of de novo purine (B94841) biosynthesis. ontosight.ainih.gov The compound is designed to target and inhibit glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), a crucial enzyme in this pathway. ontosight.ainih.gov

GARFT catalyzes the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a fundamental step in the production of purines. ontosight.ai By inhibiting this enzyme, the compound effectively halts the purine synthesis pathway. ontosight.ai This leads to a rapid depletion of the intracellular pool of purines, which are essential building blocks for both DNA and RNA. ontosight.ainih.gov The resulting lack of purine nucleotides leads to the cessation of DNA and RNA synthesis, which in turn blocks cells from progressing through the S-phase of the cell cycle and ultimately prevents cell division. ontosight.ainih.gov

The specific nature of this mechanism has been confirmed in cellular models where the cytotoxic effects of the compound can be completely reversed by the addition of an external source of purines, such as hypoxanthine, to the culture medium. nih.govnih.gov This "rescue" effect demonstrates that the inhibition of cell growth is due to selective purine starvation and not other off-target effects. nih.govnih.gov

Table 2: Molecular Target of this compound

| Target Enzyme | Pathway | Function | Inhibition Constant (Ki) |

|---|

Ki value is for the specific inhibition of GARFT by this compound. nih.gov

Differential Effects on Cellular Systems

The therapeutic strategy behind this compound is based on its selective targeting of rapidly dividing cells, such as cancer cells. ontosight.ai These cells have a significantly higher demand for nucleic acid precursors to support their accelerated rates of DNA replication and proliferation compared to most normal, quiescent cells. ontosight.ai Consequently, cancer cells are heavily dependent on the de novo purine synthesis pathway to meet this high metabolic demand. ontosight.ai By inhibiting GARFT, this compound effectively creates a metabolic bottleneck that disproportionately affects these rapidly proliferating cells, leading to their selective growth inhibition and cell death. ontosight.ai

While the compound targets all rapidly dividing cells, including normal cells with high turnover rates like those in the bone marrow and gastrointestinal mucosa, research has explored mechanisms that may contribute to a selective impact on cancer cells. ontosight.ai The potent activity of this class of compounds often requires two key cellular processes: transport into the cell via the reduced folate carrier and subsequent intracellular polyglutamation by the enzyme folylpolyglutamate synthase (FPGS). nih.gov

Polyglutamation involves the addition of glutamate (B1630785) residues to the drug molecule, which traps it within the cell and can increase its inhibitory potency against target enzymes. nih.gov Cell lines that are deficient in either the reduced folate carrier or FPGS have shown resistance to the cytotoxic effects of these compounds. nih.gov Therefore, differences in the expression levels of the reduced folate carrier or the activity of FPGS between cancer cells and normal tissues could provide a basis for therapeutic selectivity. A higher rate of transport and polyglutamation in tumor cells would lead to higher intracellular drug concentrations and enhanced cytotoxicity compared to normal cells, potentially creating a therapeutic window. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Lometrexol |

| 5,10-dideazatetrahydrofolic acid | DDATHF, Lometrexol |

| Glycinamide ribonucleotide | GAR |

| Formylglycinamide ribonucleotide | FGAR |

| 10-formyl-5,10-dideaza-acyclic-5,6,7,8-tetrahydrofolic acid |

Future Research Directions and Unanswered Questions

Deeper Mechanistic Understanding of Enzyme Dynamics and Catalysis

The precise mechanics of how enzymes like GAR Tfase function and how inhibitors interfere with this process are still being elucidated. Advanced analytical techniques are providing unprecedented insight into these dynamics.

The binding of substrates and inhibitors to GAR Tfase is not a simple lock-and-key event but a dynamic process involving significant conformational changes in the enzyme. soton.ac.uknih.gov Crystal structure analysis has revealed that a key folate-binding loop (residues 141-146) is highly flexible in the unliganded human GAR Tfase. nih.govsoton.ac.uk However, upon binding of an inhibitor like a 10-formyl-TDAF analogue, this loop becomes highly ordered. nih.govsoton.ac.uk This induced-fit mechanism is critical for establishing the tight binding of the inhibitor.

Similarly, studies on E. coli GAR Tfase complexed with 10-formyl-TDAF have provided new insights into the inhibitor's orientation in the active site. nih.gov Folate binding also induces rearrangements in the active site involving key residues like Asp144 and His108. ebi.ac.uk Future research will likely employ advanced spectroscopic and computational methods to map these conformational changes in real-time. Understanding the complete energy landscape of these motions can reveal allosteric sites and transient pockets that could be targeted by novel inhibitors, leading to new classes of drugs that modulate enzyme function rather than simply blocking the active site.

A quantitative understanding of the binding affinities (Ki) and inhibitory concentrations (IC50) is fundamental to inhibitor development. 10-formyl-TDAF is a potent inhibitor of GAR Tfase, with a reported Ki value of 0.26 µM. nih.gov Its selectivity is highlighted by its much weaker inhibition of another folate-dependent enzyme, aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase), where its Ki is 7.6 µM. nih.gov

Analogues have been developed with even greater potency. For example, 10-formyl-DDACTHF was found to be a much more potent inhibitor of recombinant human GAR Tfase (Ki = 14 nM) compared to the E. coli enzyme (Ki = 6 µM). nih.gov Another rationally designed inhibitor, 10-CF3CO-DDACTHF, exhibits a Ki of 15 nM against human GAR Tfase and a potent IC50 of 16 nM in tumor cell proliferation assays. nih.gov Detailed kinetic studies are essential to dissect the contributions of different chemical modifications to binding affinity and to build robust structure-activity relationships (SAR). Future work will involve comprehensive thermodynamic analyses to understand the enthalpic and entropic drivers of binding, which can guide the rational design of inhibitors with optimized affinity and selectivity profiles.

Inhibitory Activity of 10-Formyl-5,8-10-trideazafolic Acid and its Analogues

| Compound Name | Target Enzyme | Species | Inhibition Metric | Value | Reference |

|---|---|---|---|---|---|

| This compound | GAR Tfase | Not Specified | Ki | 0.26 µM | nih.gov |

| This compound | AICAR Tfase | Avian | Ki | 7.6 µM | nih.gov |

| 10-formyl-DDACTHF | GAR Tfase | E. coli | Ki | 6 µM | nih.gov |

| 10-formyl-DDACTHF | GAR Tfase | Human | Ki | 14 nM | nih.gov |

| 10-formyl-DDACTHF | CCRF-CEM Cells | Human | IC50 | 60 nM | nih.gov |

| 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid | GAR Tfase | Human | Ki | 15 nM | nih.gov |

| 10-(trifluoroacetyl)-5,10-dideazaacyclic-5,6,7,8-tetrahydrofolic acid | CCRF-CEM Cells | Human | IC50 | 16 nM | nih.gov |

| 10-formyl derivative of 5,8,10-trideazapteroic acid (10a) | GARFT | L. casei | IC50 | 8 µM | cancer.gov |

| 10-formyl derivative of 5,8,10-trideazapteroic acid (10a) | GARFT | Mouse | IC50 | 34 µM | cancer.gov |

Broader Molecular Applications and Interactions

While the primary focus has been on GAR Tfase, 10-formyl-TDAF and its chemical relatives have potential applications as tools to study other enzymes within the broader folate network. For instance, 10-formyl-TDAF itself shows inhibitory activity, albeit weaker, against AICAR Tfase. nih.gov

Closely related compounds have been shown to be bioactive and interact with other key enzymes. For example, 10-formyl-7,8-dihydrofolic acid can act as a substrate for both AICAR transformylase and dihydrofolate reductase in human leukemia cells. nih.gov Furthermore, N10-formyl-5,8-dideazafolic acid, which is valued for its stability, has been utilized as an artificial substrate to study the enzyme 10-formyltetrahydrofolate Dehydrogenase. researchgate.net These examples suggest that trideaza- and dideazafolate (B10788444) scaffolds can be adapted to create specific probes and inhibitors for a range of folate-dependent enzymes. Future research could systematically screen these compounds against the entire folate-metabolizing proteome to uncover new interactions and potential therapeutic targets, expanding their utility far beyond the inhibition of purine (B94841) biosynthesis.

Investigation of Interconnections with Other Metabolic Pathways and Enzyme Systems

Future research into this compound should extend beyond its immediate enzymatic targets to explore its broader impact on interconnected metabolic networks. As an inhibitor of de novo folate metabolism, the compound's effects can cascade through various cellular processes that depend on one-carbon units. targetmol.com Folate metabolism is intrinsically linked to the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA. utah.eduwikipedia.org The one-carbon units transferred by folate cofactors, such as 10-formyltetrahydrofolate, are incorporated into the purine ring at two key steps. wikipedia.orgresearchgate.net

A primary area for investigation is the compound's effect on the balance between de novo synthesis and salvage pathways for purine production. biorxiv.org Cells can produce purines from simple precursors (de novo pathway) or recycle them from degraded nucleic acids (salvage pathway). jst.go.jp By disrupting the de novo pathway, this compound may force a greater reliance on the salvage pathway, altering the cellular pools of nucleotides like ATP and GTP. utah.edu Furthermore, the folate cycle interacts with the methionine cycle, which is crucial for producing S-adenosylmethionine (SAM), the universal methyl group donor for epigenetic modifications and other methylation reactions. nih.gov Investigating how inhibition by this compound perturbs these interconnected cycles is a critical unanswered question.

Potential Molecular Interactions with Other Folate-Dependent Enzymes or Pathways (e.g., 10-Formyltetrahydrofolate Dehydrogenase)

A significant avenue for future research is the detailed characterization of molecular interactions between this compound and other folate-dependent enzymes. While its primary targets are within the de novo purine synthesis pathway, its structural similarity to natural folates suggests potential off-target interactions.

Other folate-dependent enzymes could also be affected. For instance, formyltetrahydrofolate hydrolase is another regulatory enzyme that balances the pools of tetrahydrofolate and its one-carbon adducts. nih.gov The table below summarizes potential interactions that warrant further investigation.

| Enzyme/Pathway | Potential Interaction with this compound | Research Focus |

| 10-Formyltetrahydrofolate Dehydrogenase (FDH) | Acts as a substrate. nih.govresearchgate.net | Quantify kinetic parameters (Km, Vmax) across species; determine if it acts as an inhibitor under certain conditions; investigate the impact on cellular 10-CHO-THF pools. |

| Formyltetrahydrofolate Hydrolase | Potential for substrate recognition or inhibition due to structural analogy to 10-CHO-THF. nih.gov | Assess binding affinity and enzymatic turnover; study the effect on the balance between one-carbon folate pools and free formate (B1220265). |

| Serine Hydroxymethyltransferase (SHMT) | Indirect effects due to shifts in the overall folate pool. | Analyze changes in one-carbon flux from serine following treatment with the compound. |

| Methylenetetrahydrofolate Reductase (MTHFR) | Indirect effects from perturbations in the folate and methionine cycles. | Examine downstream effects on homocysteine remethylation and the methionine cycle. |

Emerging Methodologies in Chemical Biology Research

Application of Advanced Spectroscopic and Imaging Techniques for Cellular Pathway Analysis

Emerging methodologies in chemical biology offer powerful tools to dissect the effects of compounds like this compound in a cellular context. Advanced spectroscopic and imaging techniques can provide unprecedented spatial and temporal resolution of metabolic changes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for folate metabolite profiling. nih.govresearchgate.net It allows for the simultaneous quantification of various folate species (e.g., tetrahydrofolate, 5-methyltetrahydrofolate, dihydrofolate), providing a detailed snapshot of how the folate pool is altered by an inhibitor. nih.gov Future studies could apply this method to precisely map the metabolic rewiring induced by this compound in different cell types.

In parallel, advanced imaging techniques are enabling the visualization of metabolic processes in living cells. Positron Emission Tomography (PET) using folate-based radiotracers has become a valuable tool for imaging folate receptor-positive tumors. nih.govnih.gov While these methods typically target the folate receptor for uptake, similar strategies could be developed to track the distribution and target engagement of this compound itself. Furthermore, fluorescence imaging, including the use of fluorescently-tagged folate analogs or bimodal MRI/fluorescence probes, can reveal the subcellular localization of these molecules and their impact on cellular structures. dovepress.commdpi.com

| Technique | Application in Folate Pathway Analysis | Potential for Studying this compound |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Comprehensive profiling and quantification of intracellular folate species and related metabolites. nih.govresearchgate.net | To precisely determine how the compound alters the concentrations of specific folate cofactors and purine pathway intermediates. |

| Positron Emission Tomography (PET) | In vivo imaging of folate receptor-positive tumors using radiolabeled folate conjugates. nih.govnih.gov | Development of a radiolabeled version of the compound to non-invasively track its biodistribution and tumor targeting. |

| Confocal Laser Scanning Microscopy | High-resolution imaging of cellular uptake and subcellular localization of fluorescently-labeled folate analogs. mdpi.com | Synthesis of a fluorescent derivative to visualize its entry into cells and interaction with intracellular targets like the purinosome. |

| Magnetic Resonance Imaging (MRI) | Non-invasive, deep-tissue visualization, often combined with fluorescence in bimodal probes for enhanced diagnostics. dovepress.com | Engineering of nanoparticle-based delivery systems for the compound that incorporate MRI contrast agents for theranostic applications. |

Systems Biology Approaches to Purine Metabolism (e.g., Purinosome Assembly and Dynamics)

A systems biology approach, which integrates experimental data with computational modeling, is essential for understanding the complex regulation of purine metabolism. A key focus of this approach is the study of the "purinosome," a dynamic, multi-enzyme complex that carries out de novo purine synthesis. jst.go.jpfrontiersin.org This metabolon is thought to enhance the efficiency of the pathway by channeling unstable intermediates between successive enzymes. frontiersin.org

The assembly of the purinosome is a reversible process that is highly regulated and sensitive to the cell's metabolic state, including purine levels and cell cycle phase. frontiersin.orgnih.gov The formation of these structures can be induced by purine depletion or by treatment with certain small molecule inhibitors, such as those targeting casein kinase II (CK2). jst.go.jpnih.gov

Future research should employ systems biology approaches to investigate how this compound affects purinosome assembly and dynamics. Since the compound inhibits key enzymes within this complex, it is plausible that it could modulate the stability or composition of the purinosome. Advanced imaging of fluorescently tagged purinosome enzymes in living cells treated with the compound could reveal changes in the number, size, and localization of these structures. frontiersin.org Such studies would provide a deeper understanding of its mechanism of action beyond simple enzyme inhibition, placing it within the broader regulatory context of the entire metabolic pathway. Cell-based models with deficiencies in specific purine synthesis enzymes could also serve as powerful tools to study the compound's effect on purinosome formation under various metabolic conditions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.